molecular formula C11H9N B1413359 1H-Indole, 7-ethynyl-1-methyl- CAS No. 1075192-79-8

1H-Indole, 7-ethynyl-1-methyl-

Cat. No. B1413359
CAS RN: 1075192-79-8
M. Wt: 155.2 g/mol
InChI Key: ZPCWUIBNQYWASY-UHFFFAOYSA-N
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Description

“1H-Indole, 7-ethynyl-1-methyl-” is a derivative of indole . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .


Synthesis Analysis

While specific synthesis methods for “1H-Indole, 7-ethynyl-1-methyl-” were not found, indole derivatives can be synthesized using various methods. For instance, 7-Methylindole can be prepared from 2,6-dimethylformanilide by reaction with potassium ethoxide . Another method involves a one-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles .

Scientific Research Applications

Synthesis and Functionalization

  • Synthesis of Alkynylated Indoles : Efficient procedures for synthesizing alkynylated indoles, like 1-[(triisopropylsilyl)ethynyl]-1λ3,2-benziodoxol-3(1H)-one, have been developed. These compounds are used for the gold-catalyzed direct alkynylation of indoles, thiophenes, and anilines (Brand & Waser, 2012).

  • Photophysical Studies and Fluorescent Indole Derivatives : Indole derivatives synthesized from β-brominated dehydroamino acids and arylboronic acids have shown potential as fluorescent probes. Their photophysical properties vary in different solvents, indicating their suitability for fluorescence-based applications (Pereira et al., 2010).

  • Microwave-Assisted Synthesis for Pharmaceutical Applications : Functionalized 2-methyl-1H-indole-3-carboxylate derivatives have been synthesized efficiently using microwave irradiation. These compounds are significant in pharmaceuticals due to the indole moiety's prominence in many natural products and synthetic pharmaceuticals (Bellavita et al., 2022).

Biological and Chemical Applications

  • Anticancer Potential : Several indole derivatives have demonstrated significant in-vitro antiproliferative activity against human breast cancer cell lines, while showing minimal cytotoxicity against normal cell lines. This indicates their potential as selective anticancer agents (Fawzy et al., 2018).

  • Inhibitory Effects on GST Isozymes : 3-Bromo-1-Ethyl-1H-Indole has shown promising inhibitory effects on glutathione S-transferase isozymes, suggesting its potential as an anticancer agent (Yılmaz et al., 2020).

  • Hydrogen Storage Applications : Methylated indoles, like 1-methyl-indole, are being explored for hydrogen storage based on the Liquid Organic Hydrogen Carrier approach. They offer beneficial thermochemical characteristics and improved stability in the reactive cycle of hydrogenation and dehydrogenation (Vostrikov et al., 2023).

  • Corrosion Inhibition : 3-Amino alkylated indoles have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments. Their efficiency varies with the ring size of the amino group, showing that the indole structure plays a crucial role in their performance (Verma et al., 2016).

Safety and Hazards

The safety data sheet for Methyl indole-7-carboxylate, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “1H-Indole, 7-ethynyl-1-methyl-” are not available, indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

7-ethynyl-1-methylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N/c1-3-9-5-4-6-10-7-8-12(2)11(9)10/h1,4-8H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCWUIBNQYWASY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=CC=C2)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole, 7-ethynyl-1-methyl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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